molecular formula C13H15NO2 B14843181 3-Cyclopropoxy-4-isopropoxybenzonitrile

3-Cyclopropoxy-4-isopropoxybenzonitrile

Cat. No.: B14843181
M. Wt: 217.26 g/mol
InChI Key: ZZCLXYCIKQPGJR-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-isopropoxybenzonitrile is an organic compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . This compound is characterized by the presence of both cyclopropoxy and isopropoxy groups attached to a benzonitrile core. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 3-Cyclopropoxy-4-isopropoxybenzonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the use of cyclopropyl bromide and isopropyl bromide in the presence of a base such as potassium carbonate, followed by a nucleophilic substitution reaction with 4-cyanophenol . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Cyclopropoxy-4-isopropoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to produce amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile core, using reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Cyclopropoxy-4-isopropoxybenzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 3-Cyclopropoxy-4-isopropoxybenzonitrile exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Cyclopropoxy-4-isopropoxybenzonitrile can be compared with other similar compounds, such as:

    3-Isopropoxybenzonitrile: Lacks the cyclopropoxy group, which may result in different reactivity and biological activity.

    4-Cyclopropoxybenzonitrile: Lacks the isopropoxy group, which may affect its chemical properties and applications.

The uniqueness of this compound lies in the presence of both cyclopropoxy and isopropoxy groups, which confer specific structural and functional properties that are not present in the similar compounds .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

3-cyclopropyloxy-4-propan-2-yloxybenzonitrile

InChI

InChI=1S/C13H15NO2/c1-9(2)15-12-6-3-10(8-14)7-13(12)16-11-4-5-11/h3,6-7,9,11H,4-5H2,1-2H3

InChI Key

ZZCLXYCIKQPGJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C#N)OC2CC2

Origin of Product

United States

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